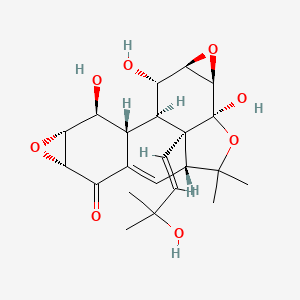

Eremomycin, 26-methylamino carbonyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

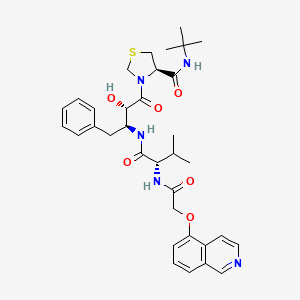

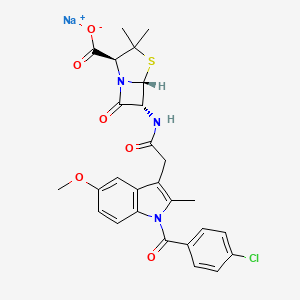

Eremomycin, 26-methylamino carbonyl-, is a glycopeptide antibiotic known for its potent antibacterial activity against Gram-positive bacteria. It is structurally related to vancomycin and teicoplanin, which are also glycopeptide antibiotics. Eremomycin has been studied extensively for its ability to combat antibiotic-resistant bacterial strains, making it a valuable compound in the field of antimicrobial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Eremomycin can be synthesized through a series of chemical reactions involving the conjugation of eremomycin with various hydrophobic arylalkyl groups via an alkylenediamine spacer. This process involves multiple steps, including the use of benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent .

Industrial Production Methods

Industrial production of eremomycin involves the fermentation of the bacterium Amycolatopsis orientalis. High-yield production strains are developed through random UV mutagenesis and selection of the most productive mutants. The fermentation medium is optimized to include components such as glycerol, soybean meals, magnesium chloride, potassium dihydrogen phosphate, potassium nitrate, calcium chloride, skim milk powder, and glucose .

Analyse Chemischer Reaktionen

Types of Reactions

Eremomycin undergoes various chemical reactions, including:

Oxidation: Eremomycin can be oxidized to form different derivatives.

Reduction: Reductive alkylation of eremomycin involves the interaction of aldehydes with the amino groups in the disaccharide branch.

Substitution: Eremomycin can undergo substitution reactions to form derivatives such as eremomycin pyrrolidide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium cyanoborohydride (NaBH3CN) is commonly used for reductive alkylation.

Substitution: Pyrrolidine or piperidine hydrochloride are used for the synthesis of eremomycin pyrrolidide.

Major Products Formed

Oxidation: Oxidized derivatives of eremomycin.

Reduction: Alkylated derivatives such as N-alkyl eremomycin.

Substitution: Eremomycin pyrrolidide and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Eremomycin has a wide range of scientific research applications, including:

Wirkmechanismus

Eremomycin exerts its antibacterial effects by binding to the terminal D-alanyl-D-alanine residues of the muramylpentapeptide during the biosynthesis of bacterial cell wall peptidoglycan. This binding inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Eremomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it has unique structural features that contribute to its improved antibacterial activity and reduced toxicity. Some similar compounds include:

Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action.

Teicoplanin: Another glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Eremomycin pyrrolidide: A semisynthetic derivative of eremomycin with enhanced antibacterial properties.

Eremomycin’s unique structure and modifications, such as the addition of hydrophobic arylalkyl groups, contribute to its improved efficacy and reduced side effects compared to other glycopeptide antibiotics .

Eigenschaften

CAS-Nummer |

174421-39-7 |

|---|---|

Molekularformel |

C74H92ClN11O25 |

Molekulargewicht |

1571.0 g/mol |

IUPAC-Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-N-methyl-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |

InChI |

InChI=1S/C74H92ClN11O25/c1-28(2)17-40(79-7)65(97)85-55-57(92)33-12-16-44(39(75)19-33)107-46-21-34-20-45(61(46)111-72-62(59(94)58(93)47(27-87)108-72)110-50-26-74(6,78)64(96)30(4)105-50)106-36-13-9-31(10-14-36)60(109-49-25-73(5,77)63(95)29(3)104-49)56-71(103)84-54(67(99)80-8)38-22-35(88)23-43(90)51(38)37-18-32(11-15-42(37)89)52(68(100)86-56)83-69(101)53(34)82-66(98)41(24-48(76)91)81-70(55)102/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,79,87-90,92-96H,17,24-27,77-78H2,1-8H3,(H2,76,91)(H,80,99)(H,81,102)(H,82,98)(H,83,101)(H,84,103)(H,85,97)(H,86,100)/t29-,30-,40+,41-,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72?,73-,74-/m0/s1 |

InChI-Schlüssel |

OUSASZQWCMJMTB-BSMDWCOLSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)